molecular formula C9H18ClNO3 B2798642 Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride CAS No. 190515-56-1

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride

Cat. No.: B2798642
CAS No.: 190515-56-1
M. Wt: 223.7
InChI Key: MNQLGJGZQDMLOQ-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride (CAS 190515-56-1) is a versatile chemical intermediate and piperidine-based building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C9H18ClNO3 and a molecular weight of 223.70, is a hydrochloride salt that enhances stability and handling . The structure features a piperidin-4-yloxy moiety linked to a methyl propanoate ester, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its role as a precursor in the synthesis of biologically active compounds, particularly within the class of piperidinyl-3-(aryloxy)propanamides and propanoates, which are explored in patent literature for their potential therapeutic applications . As a key synthetic intermediate, it is used in developing ligands for various biological targets. Researchers utilize this building block to introduce the 3-(piperidin-4-yloxy)propanoate motif into potential drug candidates. Its application is strictly for research and development purposes in laboratory settings. This compound is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-piperidin-4-yloxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-7-13-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQLGJGZQDMLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190515-56-1
Record name methyl 3-(piperidin-4-yloxy)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride typically involves the reaction of 4-hydroxypiperidine with methyl acrylate in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functional group undergoes hydrolysis under acidic or basic conditions, yielding 3-(piperidin-4-yloxy)propanoic acid.

Conditions Reagents Outcome Yield/Notes
Acidic (HCl, H₂SO₄)Aqueous acid, heatCarboxylic acid + methanolNot quantified
Basic (NaOH, KOH)Aqueous base, refluxCarboxylic acid salt + methanolCommon industrial process

This reaction is pivotal for converting the ester into bioavailable derivatives or intermediates for further functionalization.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring (protonated as a hydrochloride salt) can participate in alkylation or acylation after deprotonation.

Example Reaction with Aryl Halides

A reported protocol involves reacting the free base (generated in situ) with aryl halides under SN2 conditions:

Reagents Conditions Product Yield
t-butyl 4-fluorobenzoate, K₂CO₃DMF, 120°C, N₂ atmosphere, 16hN-substituted piperidine derivative31%

Mechanism :

  • Deprotonation of the hydrochloride salt by K₂CO₃ to liberate the free amine.

  • Nucleophilic attack on the electrophilic carbon of the aryl halide.

Amidation of the Ester Group

The ester can react with amines to form amides, a reaction leveraged in drug discovery for prodrug synthesis.

Reagents Conditions Product Yield
Primary/secondary aminesHeat, catalytic acid3-(piperidin-4-yloxy)propanamideNot reported

Note : Patents describe analogous reactions where propanoate esters are converted to amides for CNS-targeted molecules .

Reduction of the Ester Group

Though not directly reported for this compound, similar esters can be reduced to alcohols using LiAlH₄ or NaBH₄ (with catalysts).

Reagents Conditions Product
LiAlH₄Dry ether, reflux3-(piperidin-4-yloxy)propanol

Key Structural Insights

  • Hydrochloride Salt : Enhances solubility in polar solvents but requires base for reactions involving the free amine.

  • Piperidine Ring : Participates in hydrogen bonding and steric interactions, affecting reaction kinetics .

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of piperidine, including methyl 3-(piperidin-4-yloxy)propanoate hydrochloride, may exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can enhance cytotoxicity and induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds are being explored for their ability to interact with specific protein binding sites, which is crucial for developing effective anticancer agents .

Neurodegenerative Diseases

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the pathophysiology of Alzheimer's. Incorporating piperidine into drug designs has been shown to improve brain exposure and enhance therapeutic efficacy against cognitive decline associated with these diseases .

Synthesis and Optimization

The synthesis of this compound involves various chemical reactions that optimize its pharmacological properties. Recent advancements include the use of rational design techniques to create more potent inhibitors targeting specific pathways in disease processes. For example, modifications to the piperidine structure can lead to improved binding affinities and selectivity for biological targets .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives, including this compound, demonstrating enhanced anticancer activity compared to traditional chemotherapeutics. The research utilized a three-component cycloaddition followed by enamine reactions to develop these compounds, showcasing their potential as novel anticancer agents .

Case Study: Alzheimer’s Disease Treatment

Another significant study focused on the role of piperidine derivatives in Alzheimer's treatment. The research revealed that compounds with piperidine moieties could effectively inhibit key enzymes linked to neurodegeneration while also providing antioxidant properties. This dual action is critical for developing therapies aimed at both symptomatic relief and disease modification .

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Key Differences: Replaces the methyl propanoate group with a benzoic acid moiety. Exhibits higher polarity due to the carboxylic acid group, enhancing solubility in water and polar solvents compared to the ester-containing target compound .
  • Applications : Likely used in drug design for its ionizable carboxylic acid group, enabling salt formation and improved bioavailability.

4-(3-Methoxyphenyl)piperidine Hydrochloride

  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • Key Differences: Features a methoxyphenyl substituent directly attached to the piperidine ring, omitting the propanoate ester chain.

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate Hydrochloride

  • Molecular Formula : C₈H₁₇ClN₂O₄
  • Molecular Weight : 227.7 g/mol
  • Key Differences: Incorporates an aminoethoxy-ethoxy side chain, increasing hydrophilicity and hydrogen-bonding capacity. Likely exhibits enhanced aqueous solubility compared to the target compound, making it suitable for formulations requiring high bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Reference
Methyl 3-(piperidin-4-yloxy)propanoate HCl C₉H₁₈ClNO₃ 223.70 Data limited; inferred moderate in organic solvents Ester, piperidine
3-(Piperidin-4-yloxy)benzoic acid HCl C₁₂H₁₅NO₃ 221.25 High in water, alcohols Carboxylic acid, piperidine
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 Moderate in organic solvents Methoxyphenyl, piperidine
Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate HCl C₈H₁₇ClN₂O₄ 227.7 High in polar solvents Aminoethoxy, ester

Functional and Regulatory Differences

  • Bioactivity :
    • The target compound’s ester group may confer metabolic stability, whereas carboxylic acid analogs (e.g., 3-(piperidin-4-yloxy)benzoic acid HCl) are prone to hydrolysis, affecting pharmacokinetics .
  • Analogous compounds, such as 4-(diphenylmethoxy)piperidine HCl, require ecological impact assessments due to incomplete environmental data .

Biological Activity

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C₉H₁₈ClNO₃
  • Molecular Weight : 223.70 g/mol
  • Structure : The compound features a piperidin-4-yloxy group connected to a propanoate moiety, which enhances its solubility and biological activity.

This compound interacts with various molecular targets, modulating their activity. This compound has been shown to bind to specific receptors and enzymes, influencing several biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .
  • Receptor Binding : It acts as a ligand for various receptors, including muscarinic acetylcholine receptors, impacting cell proliferation and survival .

Biological Activities

The compound demonstrates a range of biological activities, which can be summarized as follows:

  • Neuroactive Properties : It has been studied for its potential in treating neurodegenerative diseases due to its ability to inhibit cholinesterase enzymes .
  • Anticancer Activity : Preclinical studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Effects : Research indicates that the compound has antimicrobial properties, showing efficacy against certain bacterial strains .

Case Studies and Experimental Data

  • Neurodegenerative Disease Models :
    • In vitro studies demonstrated that this compound effectively inhibited AChE activity, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in Alzheimer's disease treatment .
  • Cytotoxicity Assays :
    • A series of piperidine derivatives were evaluated for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives exhibited enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Antimicrobial Studies :
    • The compound was tested against various bacterial strains, showing significant inhibition of growth in Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroactiveInhibits AChE and BuChE; increases acetylcholine levels
AnticancerInduces apoptosis in cancer cell lines; cytotoxic effects observed
AntimicrobialEffective against S. aureus and E. coli

Table 2: Comparative Efficacy of Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundFaDu Hypopharyngeal Tumor Cells12Apoptosis induction
Piperidine Derivative AFaDu15Apoptosis induction
Piperidine Derivative BS. aureus8Cell wall disruption

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride, and how can purity be maximized?

Answer: The synthesis typically involves multi-step reactions, starting with commercially available piperidine derivatives and propanoate precursors. Key steps include:

  • Etherification: Coupling piperidin-4-ol with a methyl propanoate derivative under nucleophilic substitution conditions.
  • Hydrochloride Salt Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .
  • Purification: Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol gradients) to achieve >95% purity. Analytical techniques like NMR (for structural confirmation) and HPLC (for purity assessment) are critical .

Q. How should researchers safely handle and store this compound?

Answer:

  • Handling: Use PPE (gloves, lab coats, eye protection) to avoid inhalation or skin contact. Work in a fume hood to minimize aerosol exposure .
  • Storage: Store at 2–8°C in a dry, airtight container. Avoid light exposure to prevent degradation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical methods are recommended for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR to verify the piperidine ring, propanoate ester, and hydrochloride salt formation .
    • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak) .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

Answer:

  • Assay Design:
    • Target Selection: Focus on enzymes with known interactions with piperidine derivatives (e.g., kinases, proteases).
    • Kinetic Studies: Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions) to measure IC50_{50} values .
    • Control Experiments: Include positive inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
  • Data Interpretation: Compare inhibition curves with structural analogs to identify SAR trends .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

Answer:

  • Solubility Conflicts:
    • Test solubility in buffered solutions (pH 1–12) to mimic physiological conditions. Use DMSO for stock solutions but ensure final concentrations are <1% to avoid solvent interference .
  • Bioactivity Variability:
    • Validate cell-based assays with multiple cell lines (e.g., HEK293, HeLa) and repeat experiments with fresh compound batches. Check for salt dissociation in media using ion chromatography .

Q. What strategies are effective for stabilizing the compound in long-term biochemical assays?

Answer:

  • Temperature Control: Store working solutions at –20°C and avoid freeze-thaw cycles.
  • Light Sensitivity: Use amber vials and conduct assays under low-light conditions.
  • Buffer Compatibility: Avoid phosphate buffers if precipitation occurs; use HEPES or Tris buffers instead .

Q. How can the compound serve as a building block for novel drug candidates?

Answer:

  • Derivatization:
    • Ester Hydrolysis: Convert the methyl ester to a carboxylic acid for coupling with amines (e.g., peptide synthesis) .
    • Piperidine Modifications: Introduce substituents at the piperidine nitrogen (e.g., alkylation, acylation) to enhance target selectivity .
  • Case Study: Analogous piperidine derivatives have been used to develop serotonin receptor modulators, suggesting potential in neuropharmacology .

Methodological Considerations Table

Parameter Recommended Approach References
Synthesis Yield Optimize reaction time (12–24 hr) and temperature (60–80°C) for etherification step.
Purity Threshold Aim for ≥95% purity via HPLC; use preparatory HPLC for scale-up.
Enzyme Assays Use kinetic assays over endpoint measurements to capture time-dependent inhibition.
Stability Testing Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf-life.

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